N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied as an allosteric activator of human glucokinase, showing significant hypoglycemic effects for the treatment of type-2 diabetes . Additionally, its derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines . The compound’s unique structure also makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mechanism of Action
Target of Action
The compound N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a derivative of benzimidazole . Benzimidazoles are known to mimic properties of DNA bases and have a broad spectrum of biological activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. They are known to interact with their targets in a way that can lead to a variety of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives can be diverse, given their broad spectrum of biological activities . .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Given the broad spectrum of biological activities of benzimidazole derivatives , the specific molecular and cellular effects of this compound could be diverse.
Future Directions
Benzimidazole derivatives, including “N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide”, have shown promise in various areas of medicinal chemistry. They have been used as allosteric activators of human glucokinase, showing potential for the treatment of type-2 diabetes . Future research could explore other potential therapeutic applications of these compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide are largely influenced by its benzimidazole core. Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to activate human glucokinase, an enzyme involved in glucose metabolism
Molecular Mechanism
Benzimidazole derivatives have been found to interact with various biomolecules at the molecular level . For instance, some benzimidazole compounds have been found to activate human glucokinase, suggesting potential interactions with this enzyme
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been found to exhibit time-dependent effects in various studies
Dosage Effects in Animal Models
Benzimidazole derivatives have been found to exhibit dose-dependent effects in various studies
Metabolic Pathways
Benzimidazole derivatives have been found to interact with various enzymes and cofactors, suggesting potential involvement in various metabolic pathways
Transport and Distribution
Benzimidazole derivatives have been found to interact with various transporters and binding proteins
Subcellular Localization
Benzimidazole derivatives have been found to exhibit various effects on subcellular localization
Preparation Methods
The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various aldehydes for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups can enhance the compound’s anticancer activity .
Comparison with Similar Compounds
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide can be compared to other benzimidazole derivatives such as albendazole, bendamustine, and omeprazole . While these compounds share a common benzimidazole core, their unique substituents confer different biological activities. For example, albendazole is primarily used as an anthelmintic, while bendamustine is an anticancer agent. The unique structure of this compound, particularly the methoxybenzamide moiety, distinguishes it from other benzimidazole derivatives and contributes to its specific biological activities.
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXRFZEVOMBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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